molecular formula C24H16O3 B3985623 9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B3985623
M. Wt: 352.4 g/mol
InChI Key: GJWHBMSQHXQKCN-UHFFFAOYSA-N
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Description

9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with methyl and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable coumarin derivative, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The final step often involves cyclization to form the furochromenone core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3- (4-chlorophenyl)-9-methyl-2,5-diphenyl-7H-furo[3,2-g]chromen-7-one
  • 3,9-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

Compared to similar compounds, 9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and diphenyl groups may confer distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

9-methyl-3,5-diphenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3/c1-15-23-20(21(14-26-23)17-10-6-3-7-11-17)12-19-18(13-22(25)27-24(15)19)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHBMSQHXQKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=CC=C4)C(=CC(=O)O2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
9-methyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one

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